

safety and handling of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyltetrahydrofuran-3-carboxylic acid

Cat. No.: B1398803

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **3-Methyltetrahydrofuran-3-carboxylic acid**

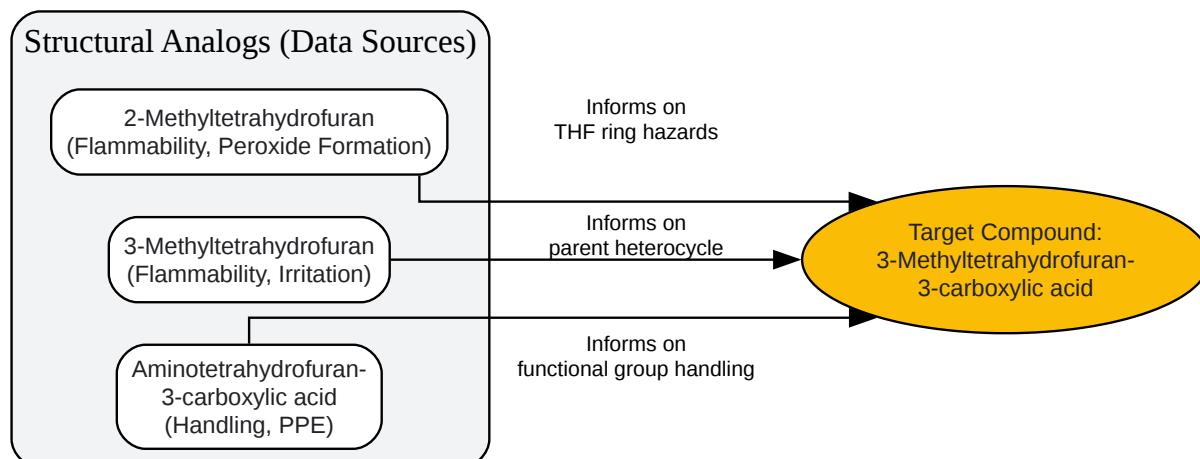
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for **3-Methyltetrahydrofuran-3-carboxylic acid** (CAS No. 1158760-45-2).

Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical safety data from structural analogs to establish a robust risk management framework. The approach is grounded in the principle of hazard assessment by chemical analogy, a cornerstone of chemical safety science for novel compounds.

Introduction: A Framework for Assumed Risk

3-Methyltetrahydrofuran-3-carboxylic acid is a heterocyclic compound of interest in synthetic and medicinal chemistry. As with many specialized research chemicals, comprehensive, peer-reviewed safety data for this specific molecule is not extensively published. Therefore, this guide employs an expert-driven approach, extrapolating likely hazards and necessary precautions from well-characterized structural analogs. The primary analogs referenced are 2-Methyltetrahydrofuran (2-MeTHF), 3-Methyltetrahydrofuran (3-MeTHF), and 3-Aminotetrahydrofuran-3-carboxylic acid. This methodology ensures that safety protocols are based on the known reactivity of the core tetrahydrofuran ring, the methyl substituent, and the carboxylic acid functional group.

Section 1: Compound Identification and Physicochemical Properties


Proper identification is the first step in any safety protocol. The key identifiers and known properties of the target compound are summarized below.

Property	Value	Source
Chemical Name	3-Methyltetrahydrofuran-3-carboxylic acid	-
CAS Number	1158760-45-2	[1]
Molecular Formula	C ₆ H ₁₀ O ₃	[2]
Molecular Weight	130.14 g/mol	[2]
Predicted Storage Temp.	2 - 8 °C	[3]

Section 2: Hazard Identification and Analysis

The hazard profile is constructed by analyzing the key structural motifs: the flammable and peroxide-forming tetrahydrofuran ether ring, and the corrosive carboxylic acid group.

Diagram: Logic of Hazard Assessment by Analogy

[Click to download full resolution via product page](#)

Caption: Hazard assessment workflow for the target compound.

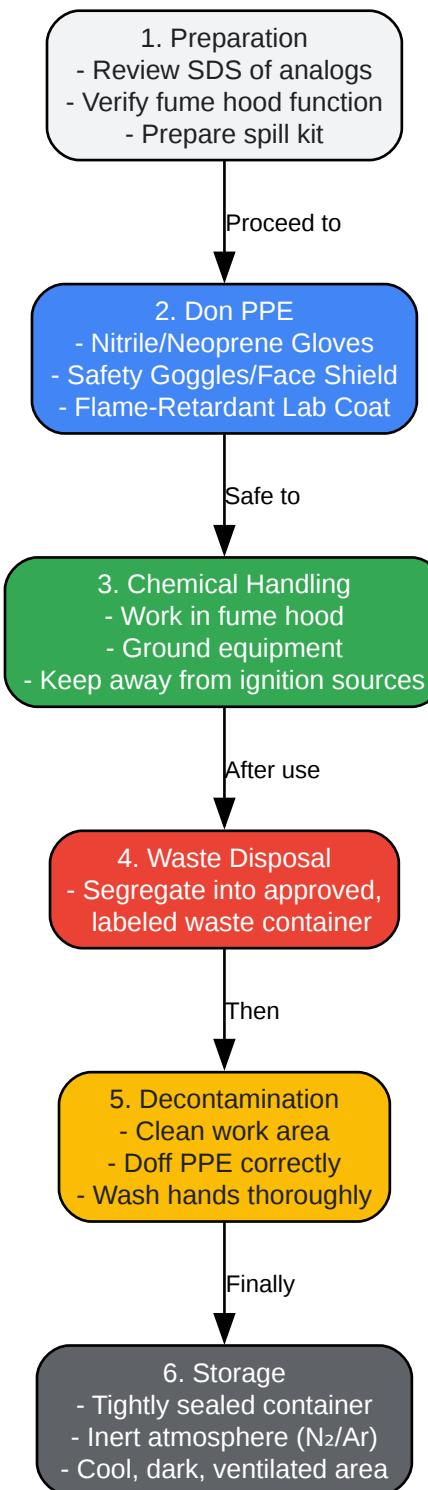
Summary of Key Hazards

Based on its analogs, **3-Methyltetrahydrofuran-3-carboxylic acid** should be treated as a substance with multiple hazards. The following table summarizes the anticipated GHS hazard statements.

Hazard Statement (H-Code)	Description	Inferred From Analog(s)
H225 / H226	Highly flammable liquid and vapor	2-MeTHF, 3-MeTHF, 3-(Aminomethyl)tetrahydrofuran[4][5]
H302	Harmful if swallowed	2-MeTHF[3]
H314 / H315	Causes severe skin burns and irritation	2-MeTHF, 3-(Aminomethyl)tetrahydrofuran[3][5]
H318 / H319	Causes serious eye damage / irritation	2-MeTHF, 3-(Aminomethyl)tetrahydrofuran[3][5]
Special Hazard	May form explosive peroxides	2-MeTHF[3]

Detailed Hazard Analysis

- Flammability: The methyltetrahydrofuran core is highly flammable. 2-MeTHF has a flash point of -11 °C. While the carboxylic acid group will raise the flash point, the compound must be handled as a flammable liquid. Keep it away from all ignition sources, including heat, sparks, open flames, and static discharge.[5] All equipment used during handling must be properly grounded.[4]
- Health Hazards:


- Skin and Eye Contact: Carboxylic acids are known irritants and can be corrosive. Analogs like 2-MeTHF are shown to cause serious eye damage.[3] Direct contact with skin or eyes is likely to cause irritation or chemical burns. Assume the compound causes serious eye damage and skin irritation.[5]
- Ingestion: Oral toxicity data for 2-MeTHF indicates it is harmful if swallowed.[3] Ingestion may cause gastrointestinal irritation or other systemic effects. Do not eat, drink, or smoke in laboratory areas.
- Inhalation: While specific data is absent, vapors may cause respiratory tract irritation. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

- Reactivity and Stability:
 - Peroxide Formation: This is the most significant and insidious hazard associated with tetrahydrofuran and its derivatives.[3] Ethers like THF can react with atmospheric oxygen, especially when exposed to light and air, to form unstable and potentially explosive peroxides. This risk is amplified when the solvent is distilled or concentrated. The product should be tested for the presence of peroxides periodically and always before heating or distillation.[3] Store under an inert gas like nitrogen or argon to mitigate this risk.[3]
 - Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Section 3: Risk Management and Safe Handling Protocols

A systematic approach to handling is essential. The following protocols are designed to minimize exposure and mitigate the identified risks.

Diagram: Standard Operating Procedure (SOP) Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for handling the compound.

Engineering Controls

- Primary Control: All manipulations of **3-Methyltetrahydrofuran-3-carboxylic acid** must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[7]
- Ventilation: Ensure the laboratory has adequate general ventilation.
- Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection Type	Specification	Rationale / Source
Eye/Face Protection	Chemical safety goggles and a face shield.	Protects against splashes and addresses the high risk of serious eye damage.[2][8]
Hand Protection	Nitrile or neoprene gloves. Inspect for tears before use. Change frequently.	Provides a barrier against skin contact. Must be inspected prior to use.[8][6]
Skin/Body Protection	Flame-retardant laboratory coat. Closed-toe shoes.	Protects against splashes and fire hazards. Flame-retardant clothing is recommended due to flammability.[8]
Respiratory	Not required if handled in a fume hood. Use a NIOSH-approved respirator if a fume hood is unavailable or engineering controls fail.	A fume hood is the primary control. Respirators are for non-routine or emergency situations.[4][8]

Section 4: Emergency Procedures

Immediate and correct response is critical in an emergency.

Step-by-Step Emergency Protocols

- In Case of Skin Contact:
 - Immediately remove all contaminated clothing.
 - Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]
 - Seek immediate medical attention.[3]
- In Case of Eye Contact:
 - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
 - Remove contact lenses if present and easy to do so. Continue rinsing.
 - Call an ophthalmologist or seek immediate medical attention.[3]
- In Case of Inhalation:
 - Move the person to fresh air.[3]
 - If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.
 - Seek immediate medical attention.[8]
- In Case of Ingestion:
 - Do NOT induce vomiting.[3]
 - Rinse mouth with water.[8]
 - Never give anything by mouth to an unconscious person.[8]
 - Seek immediate medical attention.
- In Case of a Spill:
 - Remove all sources of ignition and evacuate non-essential personnel.[4]

- Ensure adequate ventilation.
- Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2]
- Collect the absorbed material into a suitable, sealed container for disposal.[2]
- In Case of Fire:
 - Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.[3][6]
 - Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Storage and Disposal

Proper storage and disposal are vital for long-term safety.

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] The recommended storage temperature is between 2-8 °C.[3] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[3] Keep away from heat, light, and all sources of ignition.
- Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. The material should be disposed of as hazardous waste through an approved waste disposal plant.[3] Do not allow the product to enter drains.[3]

Section 6: Relevance in Drug Development

The carboxylic acid functional group is a cornerstone in drug design, often crucial for binding to biological targets.[9] However, it can also present challenges like poor membrane permeability and metabolic liabilities.[9] The tetrahydrofuran scaffold is a common heterocyclic motif used to explore three-dimensional chemical space and improve physicochemical properties. Therefore, a molecule like **3-Methyltetrahydrofuran-3-carboxylic acid** is a valuable building block for medicinal chemists seeking to modulate polarity, solubility, and spatial arrangement in novel drug candidates. Understanding its handling is paramount for its effective and safe use in the synthesis of next-generation therapeutics.

Conclusion

While specific safety data for **3-Methyltetrahydrofuran-3-carboxylic acid** is limited, a thorough analysis of its structural components provides a clear and robust framework for its safe handling. The primary hazards are its flammability, potential for peroxide formation, and corrosivity to skin and eyes. Strict adherence to the protocols outlined in this guide—including the mandatory use of a chemical fume hood and appropriate PPE, vigilant peroxide monitoring, and careful control of ignition sources—is essential for mitigating risk. By treating this compound with the respect dictated by its constituent parts, researchers can safely harness its potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2 [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [safety and handling of 3-Methyltetrahydrofuran-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398803#safety-and-handling-of-3-methyltetrahydrofuran-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com